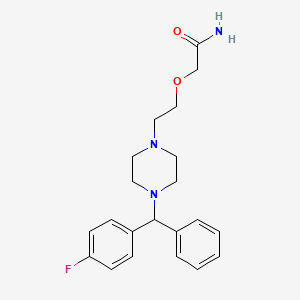
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a fluorophenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide typically involves multiple stepsThe final step involves the attachment of the ethoxyacetamide group under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The use of catalysts and advanced purification techniques ensures that the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to receptors or enzymes, modulating their activity. The piperazine ring enhances the compound’s stability and bioavailability, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide stands out due to its unique combination of a piperazine ring and a fluorophenyl group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
83881-40-7 |
|---|---|
Molecular Formula |
C21H26FN3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[2-[4-[(4-fluorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide |
InChI |
InChI=1S/C21H26FN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26) |
InChI Key |
ILNDUEYFFCVAHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















